molecular formula C12H13N3O2 B1443366 benzyl N-(1H-pyrazol-4-ylmethyl)carbamate CAS No. 1184024-26-7

benzyl N-(1H-pyrazol-4-ylmethyl)carbamate

Cat. No.: B1443366
CAS No.: 1184024-26-7
M. Wt: 231.25 g/mol
InChI Key: HZKHNGNFIGEGBL-UHFFFAOYSA-N
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Description

Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₃N₃O₂

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzyl chloroformate with 1H-pyrazol-4-ylmethylamine under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to neutralize the by-products and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of benzyl N-(1H-pyrazol-4-ylmethyl)carbamate may involve large-scale reactions using reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Benzyl N-(1H-pyrazol-4-ylmethyl)carbamate has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity, making it useful in the study of biological processes.

  • Medicine: It could be explored for its therapeutic properties in drug development.

  • Industry: Its applications in industrial processes may include its use as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which benzyl N-(1H-pyrazol-4-ylmethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Benzyl carbamate

  • Pyrazole derivatives

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Properties

IUPAC Name

benzyl N-(1H-pyrazol-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(13-6-11-7-14-15-8-11)17-9-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHNGNFIGEGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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